
Tubastatin A hydrochloride
描述
吐巴斯汀 A 盐酸盐是一种有效且选择性的组蛋白脱乙酰酶 6 (HDAC6) 抑制剂。 它的 IC50 值为 15 nM,并且对其他 HDAC 同工酶表现出超过 1000 倍的选择性,除了 HDAC8,它表现出 57 倍的选择性 。吐巴斯汀 A 盐酸盐由于其通过抑制 HDAC6 来调节各种细胞过程的能力,在科学研究中被广泛使用。
准备方法
合成路线和反应条件
吐巴斯汀 A 盐酸盐的合成涉及多个步骤。一种常见的合成方法是从制备羟肟酸衍生物开始。 该过程包括以下步骤 :
羟肟酸的形成: 在 0°C 的甲醇中,使用氢氧化钾等碱,使盐酸羟胺与酯反应。
偶联反应: 然后使用 EDCI(1-乙基-3-(3-二甲氨基丙基)碳二亚胺)等偶联试剂,在 N-甲基吗啉等碱的存在下,将羟肟酸与苯甲酰胺衍生物偶联。
纯化: 使用以己烷中乙酸乙酯梯度洗脱的柱色谱法纯化最终产物。
工业生产方法
吐巴斯汀 A 盐酸盐的工业生产方法没有广泛的文献记载。 合成通常涉及使用与上述类似步骤的大规模反应,并针对产率和纯度进行了优化。在工业环境中,使用自动化系统进行反应监测和纯化很常见。
化学反应分析
反应类型
吐巴斯汀 A 盐酸盐会经历各种化学反应,包括:
氧化: 吐巴斯汀 A 盐酸盐可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可以进行,以修饰化合物中存在的官能团。
取代: 取代反应可以在分子的芳香环或其他反应位点发生。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤素或亲核试剂等试剂可用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化可以产生羟基化衍生物,而还原可以产生化合物的脱乙酰化形式。
科学研究应用
Neurodegenerative Diseases
Tubastatin A has been extensively studied for its potential in treating neurodegenerative conditions such as:
- Alzheimer's Disease: In models of Alzheimer's disease, Tubastatin A has been shown to alleviate cognitive deficits and reduce amyloid-beta toxicity through enhanced autophagic processes .
- Parkinson's Disease: Research indicates that Tubastatin A protects dopaminergic neurons from alpha-synuclein toxicity by modulating neuroinflammation and promoting chaperone-mediated autophagy .
- Charcot-Marie-Tooth Disease: Tubastatin A reverses axonal loss in peripheral neurons in animal models of Charcot-Marie-Tooth disease, demonstrating its neuroprotective effects against oxidative stress .
Psychiatric Disorders
Recent studies have explored the effects of Tubastatin A on behavioral outcomes in models of psychiatric disorders. It has shown potential anxiolytic, antidepressant, and antipsychotic effects without significant side effects .
Stroke Recovery
In models of stroke, Tubastatin A has been reported to alleviate brain injury and improve recovery outcomes by enhancing neuroprotection mechanisms .
Case Studies
作用机制
吐巴斯汀 A 盐酸盐通过选择性抑制 HDAC6 发挥作用,HDAC6 是一种使胞质蛋白(如 α-微管蛋白)脱乙酰化的酶 。这种抑制会导致 α-微管蛋白乙酰化增加,从而影响各种细胞过程,包括微管动力学、细胞运动和细胞内运输。 此外,吐巴斯汀 A 盐酸盐已被证明可以上调成纤维细胞生长因子 21 (FGF-21) 信号通路,有助于其神经保护作用 .
相似化合物的比较
类似化合物
吐巴辛: 另一种具有类似特性但化学结构不同的选择性 HDAC6 抑制剂。
瑞可林司他: 一种用于癌症研究的选择性 HDAC6 抑制剂。
伏立诺他: 一种非选择性 HDAC 抑制剂,靶向多个 HDAC 同工酶。
独特性
吐巴斯汀 A 盐酸盐的独特性在于其对 HDAC6 相对于其他 HDAC 同工酶具有高度选择性,这使其成为研究 HDAC6 特定功能而没有脱靶效应的宝贵工具 。它通过抑制 HDAC6 来调节各种细胞过程的能力使其有别于其他 HDAC 抑制剂。
生物活性
Tubastatin A hydrochloride is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various biological processes, including transcriptional regulation and cellular stress responses. The compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, cancers, and other conditions linked to HDAC6 dysregulation.
- Chemical Name : N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide hydrochloride
- Molecular Formula : CHNO·HCl
- Molecular Weight : 371.9 Da
- Purity : ≥98%
- Solubility : Soluble in DMSO (8 mg/mL), poorly soluble in water and ethanol
Biological Activity
This compound exhibits significant activity as an HDAC6 inhibitor with an IC value of approximately 15 nM , demonstrating over 1,000-fold selectivity against other HDAC isoforms, including HDAC1 and HDAC8 (IC values of 16.4 µM and 0.9 µM, respectively) . This selectivity is critical for minimizing off-target effects in therapeutic applications.
The primary mechanism through which Tubastatin A exerts its effects involves the hyperacetylation of α-tubulin , a key protein involved in microtubule dynamics. Increased acetylation leads to enhanced stability of microtubules and improved axonal transport, which is particularly beneficial in neuronal contexts. Tubastatin A has been shown to protect neurons from oxidative stress-induced damage by maintaining the acetylated state of peroxiredoxins, crucial for cellular antioxidant defense .
Neuroprotection
Research indicates that Tubastatin A provides neuroprotective effects in various models of neurodegenerative diseases:
- Oxidative Stress Models : In primary cortical neuron cultures, Tubastatin A demonstrated a dose-dependent protection against cell death induced by glutathione depletion at concentrations ranging from 5 to 10 µM .
- Charcot-Marie-Tooth Disease Models : In mouse models, Tubastatin A reversed axonal loss and improved functional outcomes, highlighting its potential in treating peripheral neuropathies .
Cancer Research
Recent studies have explored the use of Tubastatin A in cancer therapy. It has been incorporated into hybrid compounds designed to target multiple pathways involved in cancer progression, such as glioblastoma treatment . These hybrids aim to enhance the efficacy of traditional therapies by simultaneously inhibiting HDAC6 and other relevant targets.
Case Studies and Research Findings
常见问题
Q. How to experimentally determine the HDAC6 selectivity of Tubastatin A HCl in vitro?
Methodological Answer:
To assess HDAC6 selectivity, use a panel of recombinant HDAC isoforms (e.g., HDAC1–11) in enzyme inhibition assays. Tubastatin A HCl exhibits an IC50 of 15 nM for HDAC6, with >1,000-fold selectivity over other isoforms except HDAC8 (57-fold selectivity) . Perform dose-response curves (e.g., 3-fold serial dilutions starting at 30 µM) and compare results to pan-HDAC inhibitors like Trichostatin A (TSA). Validate selectivity by measuring acetylated α-tubulin (HDAC6 substrate) versus acetylated histones (class I HDAC substrates) in cellular models via Western blot .
Q. What are the optimal storage and handling conditions for Tubastatin A HCl to ensure stability?
Methodological Answer:
Store lyophilized Tubastatin A HCl at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Prepare stock solutions in DMSO (>18.6 mg/mL solubility) and aliquot to avoid freeze-thaw cycles, which may degrade the compound. Always use sealed, moisture-free vials to prevent hydrolysis .
Q. How can researchers address discrepancies in reported HDAC6 inhibition potency across studies?
Methodological Answer:
Variations in IC50 values may arise from differences in assay conditions (e.g., enzyme source, substrate concentration) or compound batch purity. Include internal controls like TSA and validate each batch using orthogonal methods (e.g., HPLC, LC/MS for purity; HDAC activity assays for potency). Cross-reference findings with structural studies highlighting Tubastatin A HCl’s π-π stacking and hydrophobic interactions with HDAC6, which underpin its selectivity .
Q. How to design experiments evaluating Tubastatin A HCl’s neuroprotective effects?
Methodological Answer:
Use primary cortical neurons treated with homocysteic acid (HCA) to induce oxidative stress. Administer Tubastatin A HCl at 5–10 µM and measure cell viability via assays like MTT or LDH release. Dose-dependent neuroprotection is observed, with near-complete rescue at 10 µM . Include HDAC6-knockout cells or HDAC6-specific siRNAs to confirm mechanism.
Q. What methods confirm HDAC6 inhibition in cellular models?
Methodological Answer:
Quantify acetylated α-tubulin (a HDAC6-specific substrate) using Western blot or immunofluorescence. Compare with acetylated histone H3 (class I HDAC substrate) to confirm selectivity. In HaCaT cells, Tubastatin A HCl blocks sodium arsenite-induced Nrf2 mRNA stabilization, a HDAC6-dependent process, without affecting class I HDACs .
Q. How does Tubastatin A HCl modulate Nrf2 signaling under oxidative stress?
Methodological Answer:
In HaCaT cells exposed to sodium arsenite, Tubastatin A HCl (10 µM) prevents Nrf2 mRNA interaction with ribosomes and subsequent protein upregulation. Use qPCR for Nrf2 mRNA and Western blot for Nrf2 protein levels. This effect is HDAC6-specific, as class I HDAC inhibitors do not replicate this outcome .
Q. What controls are critical when testing HDAC6 inhibition in vitro?
Methodological Answer:
Include:
- Positive controls : TSA (pan-HDAC inhibitor) to benchmark broad-spectrum activity.
- Negative controls : Vehicle (DMSO) and HDAC6-deficient cells.
- Selectivity controls : Measure class I HDAC activity (e.g., HDAC1/2) using histone acetylation assays .
Q. What are the implications of Tubastatin A HCl’s off-target inhibition of MBLAC2?
Methodological Answer:
MBLAC2 inhibition (IC50 ~3 µM) may confound results in studies focusing solely on HDAC6. To isolate HDAC6 effects, use MBLAC2-specific inhibitors (e.g., JZL184) in parallel or employ HDAC6/MBLAC2 double-knockout models. Report MBLAC2 activity in methodological sections to contextualize findings .
Q. How to assess Tubastatin A HCl’s impact on cellular mechanical properties?
Methodological Answer:
Atomic force microscopy (AFM) reveals that Tubastatin A HCl increases cell elasticity by inhibiting HDAC6-mediated tubulin deacetylation. Perform AFM on treated cells (e.g., 10 µM for 24 hours) and compare modulus values to untreated controls .
Q. How to validate the purity and bioactivity of Tubastatin A HCl prior to experiments?
Methodological Answer:
Verify purity (>98%) via HPLC, LC/MS, and NMR. Confirm bioactivity using HDAC6 enzyme assays (IC50 ~15 nM) and cellular models (e.g., α-tubulin acetylation at 1–10 µM). Cross-check with published structural data (e.g., molecular formula C20H21N3O2·HCl, MW 371.86) .
属性
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSJTWIMOGKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310693-92-5 | |
Record name | Tubastatin A hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310693925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUBASTATIN A HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHCM2AYJVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。